molecular formula C17H16FNO2 B4402068 N-[(4-fluorophenyl)methyl]-3-prop-2-enoxybenzamide

N-[(4-fluorophenyl)methyl]-3-prop-2-enoxybenzamide

Cat. No.: B4402068
M. Wt: 285.31 g/mol
InChI Key: FXYVWSKPRADMOD-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-3-prop-2-enoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an allyloxy group attached to the benzene ring and a fluorobenzyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-3-prop-2-enoxybenzamide typically involves the following steps:

    Formation of Allyloxybenzene: The initial step involves the reaction of phenol with allyl bromide in the presence of a base such as potassium carbonate to form allyloxybenzene.

    Nitration: Allyloxybenzene is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid.

    Acylation: The resulting amine is then acylated with 4-fluorobenzoyl chloride in the presence of a base such as pyridine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-3-prop-2-enoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to an aldehyde.

    Reduction: Lithium aluminum hydride (LiAlH4) for the reduction of the amide group.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate for substitution reactions.

Major Products

    Epoxide: Formed from the oxidation of the allyloxy group.

    Aldehyde: Formed from further oxidation of the epoxide.

    Amine: Formed from the reduction of the amide group.

    Substituted Benzamides: Formed from nucleophilic substitution reactions.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-3-prop-2-enoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-3-prop-2-enoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4’-Fluorobenzyloxy)phenylboronic acid: Similar in structure but contains a boronic acid group instead of an amide.

    4-Fluorobenzyl cyanide: Contains a cyanide group instead of an amide and allyloxy group.

Uniqueness

N-[(4-fluorophenyl)methyl]-3-prop-2-enoxybenzamide is unique due to the presence of both an allyloxy group and a fluorobenzyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c1-2-10-21-16-5-3-4-14(11-16)17(20)19-12-13-6-8-15(18)9-7-13/h2-9,11H,1,10,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYVWSKPRADMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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